2-({[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}amino)-N,N-diethylbenzamide
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Overview
Description
2-({[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}amino)-N,N-diethylbenzamide is a complex organic compound with a molecular formula of C25H33N3O5S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}amino)-N,N-diethylbenzamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of a suitable precursor.
Attachment of the methoxyphenyl group:
Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated intermediate with N,N-diethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}amino)-N,N-diethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the azepane ring can be reduced to form an alcohol.
Substitution: The sulfonyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-({[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}amino)-N,N-diethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}amino)-N,N-diethylbenzamide involves its interaction with specific molecular targets. The sulfonyl amide linkage allows it to form strong hydrogen bonds with target proteins, potentially inhibiting their activity. The azepane ring and methoxyphenyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine
- 3-(azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine
Uniqueness
2-({[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}amino)-N,N-diethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the sulfonyl amide linkage differentiates it from other similar compounds, potentially leading to unique applications and mechanisms of action.
Properties
Molecular Formula |
C25H33N3O5S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
2-[[3-(azepane-1-carbonyl)-4-methoxyphenyl]sulfonylamino]-N,N-diethylbenzamide |
InChI |
InChI=1S/C25H33N3O5S/c1-4-27(5-2)24(29)20-12-8-9-13-22(20)26-34(31,32)19-14-15-23(33-3)21(18-19)25(30)28-16-10-6-7-11-17-28/h8-9,12-15,18,26H,4-7,10-11,16-17H2,1-3H3 |
InChI Key |
HRJVPENRZFXQPU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
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